1-(3-Bromophenyl)piperidine;hydrochloride
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Overview
Description
1-(3-Bromophenyl)piperidine;hydrochloride is a chemical compound. It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H14BrN . The InChI string representation isInChI=1S/C11H14BrN/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2
. Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Physical and Chemical Properties Analysis
The molecular weight of this compound is 240.14 . It is a solid compound . The SMILES string representation isBrC1=CC(N2CCCCC2)=CC=C1
.
Scientific Research Applications
Synthesis and Bioactivities
Halogen Bearing Phenolic Chalcones and Bis Mannich Bases : Compounds with structures similar to 1-(3-Bromophenyl)piperidine; hydrochloride have been synthesized and tested for cytotoxic and carbonic anhydrase (CA) enzyme inhibitory effects. These studies aim to identify lead molecules for anticancer drug development and improve understanding of their selectivity and potency toward different CA isoenzymes (Yamali, Gul, Sakagami, & Supuran, 2016).
Cytotoxic Evaluation
Mesna Adducts of Piperidine Hydrochlorides : Research on derivatives of 1-aryl-4,4-dimethyl-5-(1-piperidino) structures, which are similar to the target compound, has shown that these derivatives possess significant cytotoxic activity against various cancer cell lines. This highlights the potential use of such compounds in the development of new anticancer treatments (Dimmock, Kumar, Chen, Quail, Yang, Allen, & Kao, 1995).
Analytical and Structural Characterization
Enantiomeric Resolution and Simulation Studies : The study of enantiomers of compounds structurally related to 1-(3-Bromophenyl)piperidine; hydrochloride, focusing on their chiral resolution and simulation, sheds light on the chiral recognition mechanisms. Such research is crucial for understanding the physical and chemical properties of potential pharmaceuticals (Ali, Lone, Suhail, Alothman, & Al-Warthan, 2016).
Micro-phase Separation Structure
Improving Anion-exchange Membrane Performance : The creation of micro-phase separation structures in poly(aryl piperidinium) cross-linked membranes, without compromising ion exchange capacity, illustrates an innovative approach to enhancing the performance of anion-exchange membranes. This research contributes to the development of more efficient and stable materials for energy applications (Du, Zhang, Yuan, & Wang, 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(3-bromophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h4-6,9H,1-3,7-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUYTAZWPFBHPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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